molecular formula C9H13N5O B13975563 4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol

4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol

Cat. No.: B13975563
M. Wt: 207.23 g/mol
InChI Key: KIVGHWGMBFJXTQ-UHFFFAOYSA-N
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Description

4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol is an organic compound belonging to the class of phenylpyrazoles. These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group

Preparation Methods

The synthesis of 4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol involves several steps. One common method includes the reaction of tert-butylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with formamide to yield the desired pyrazolopyrimidine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol involves its interaction with specific molecular targets. For instance, it acts as a selective inhibitor of src family kinases, including v-Src and c-Fyn, as well as the tyrosine kinase c-Abl . These interactions disrupt the signaling pathways involved in cell growth and proliferation, making the compound a potential candidate for cancer therapy.

Comparison with Similar Compounds

4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol can be compared with other similar compounds, such as:

These compounds share a similar pyrazolopyrimidine core but differ in their substituents, which can affect their chemical properties and biological activities

Properties

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

4-amino-1-tert-butyl-2H-pyrazolo[3,4-d]pyrimidin-3-one

InChI

InChI=1S/C9H13N5O/c1-9(2,3)14-7-5(8(15)13-14)6(10)11-4-12-7/h4H,1-3H3,(H,13,15)(H2,10,11,12)

InChI Key

KIVGHWGMBFJXTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=O)N1)N

Origin of Product

United States

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